molecular formula C9H6ClFO2 B2585910 3-Chloro-5-fluorocinnamic acid CAS No. 936366-61-9

3-Chloro-5-fluorocinnamic acid

Cat. No.: B2585910
CAS No.: 936366-61-9
M. Wt: 200.59
InChI Key: XHRJSHYRAZWUNA-OWOJBTEDSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-fluorocinnamic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Chloro-5-fluorocinnamic acid is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules through coupling reactions .

Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its derivatives may exhibit biological activity, making it a candidate for the development of new therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the synthesis of polymers and other advanced materials .

Comparison with Similar Compounds

  • 3-Chlorocinnamic acid
  • 5-Fluorocinnamic acid
  • 3-Bromo-5-fluorocinnamic acid

Comparison: 3-Chloro-5-fluorocinnamic acid is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring. This dual substitution can influence its reactivity and biological activity compared to similar compounds with only one halogen substituent . For example, the presence of both chlorine and fluorine can enhance its electron-withdrawing effects, potentially making it more reactive in certain chemical reactions .

Properties

IUPAC Name

(E)-3-(3-chloro-5-fluorophenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFO2/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h1-5H,(H,12,13)/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHRJSHYRAZWUNA-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Cl)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C=C1F)Cl)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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